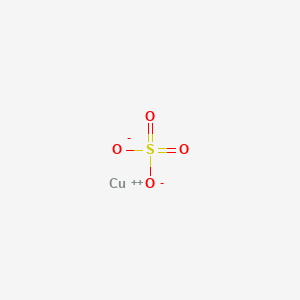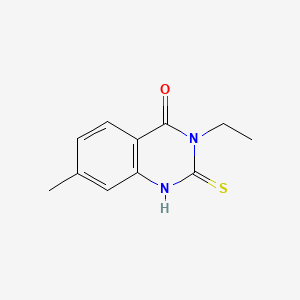![molecular formula C28H38O13 B1181717 2,6-Dimethoxy-4-[tetrahydro-4-[(4-hydroxy-3,5-dimethoxyphenyl)methyl]-3-(hydroxymethyl)-2-furanyl]phenyl beta-D-glucopyranoside CAS No. 154418-16-3](/img/structure/B1181717.png)
2,6-Dimethoxy-4-[tetrahydro-4-[(4-hydroxy-3,5-dimethoxyphenyl)methyl]-3-(hydroxymethyl)-2-furanyl]phenyl beta-D-glucopyranoside
Übersicht
Beschreibung
This compound is a polyphenolic glycoside, which means it is a type of natural product that consists of a sugar part and a non-sugar part. Glycosides like this are common in nature and often possess interesting biological activities. However, specific information about this compound's introduction into scientific literature is scarce, indicating it might be a novel or less commonly studied molecule.
Synthesis Analysis
The synthesis of glycosides typically involves the formation of a glycosidic bond between a sugar (glycon) and another organic compound (aglycon). A relevant example can be seen in the synthesis of related glycosides, which often requires selective glycosylation reactions, protecting group strategies, and sometimes phase transfer catalysis for enhancing yields and selectivity (Schwab et al., 1996). These methods could likely apply to the synthesis of the compound , emphasizing the complexity and precision required in glycoside synthesis.
Molecular Structure Analysis
The molecular structure of glycosides is characterized by their sugar moiety and the aglycon part. The structure directly influences the compound's physical and chemical properties and its interaction with biological systems. For example, the presence of multiple methoxy and hydroxyl groups in this compound suggests it would have significant solubility in polar solvents and could engage in hydrogen bonding, affecting its biological activity and solubility (Li et al., 2016).
Chemical Reactions and Properties
Glycosides can undergo hydrolysis, reacting with water to break the glycosidic bond and release the sugar and aglycon components. The specific chemical reactions and properties would depend on the functional groups present in the aglycon and glycon parts. For instance, the methoxy and hydroxyl groups could be sites for chemical modifications, influencing the compound's reactivity and interactions with other molecules (Parada et al., 1995).
Wissenschaftliche Forschungsanwendungen
Isolation and Characterization
- Phenolic compounds, including those structurally related to the specified compound, have been isolated from various natural sources such as Kokuto, non-centrifuged cane sugar, and root bark of Picea abies. These compounds are typically identified through spectral investigations or chromatographic techniques (Takara et al., 2003) (Pan & Lundgren, 1995).
Antioxidative Activities
- Various phenolic glycosides, similar to the specified compound, have been identified for their antioxidative activities. These activities are measured using methods like the 2-deoxyribose oxidation method, indicating the potential of these compounds in oxidative stress-related research (Takara et al., 2002).
Potential for Antiglycation and Antioxidant Properties
- Phenolic constituents from various plants, including compounds structurally similar to the one , have been studied for their antiglycation and antioxidant properties. This indicates their potential application in the study of aging and chronic diseases related to glycation (Choudhary et al., 2010).
Hepatoprotective Activity
- Certain phenyl glycosides, structurally related to the specified compound, have shown hepatoprotective activities in vitro. These findings suggest their potential application in the study of liver protection and regeneration (Bui Van Trung et al., 2020).
Neuroprotective Properties
- Research on endophytic fungi has yielded compounds similar to the specified phenolic glycoside, showing neuroprotective activity in cell models. This suggests potential applications in neurodegenerative disease research (Wu et al., 2015).
Wirkmechanismus
Target of Action
It is known to be a plant secondary metabolite with various biological activities .
Mode of Action
It has been shown to effectively enhance the chemosensitivity of resistant cells . This suggests that it may interact with cellular targets involved in drug resistance, potentially altering their function to increase the efficacy of chemotherapeutic agents.
Biochemical Pathways
Given its potential role in reversing multidrug resistance , it may influence pathways related to drug transport and metabolism.
Result of Action
Its ability to enhance chemosensitivity suggests that it may alter cellular responses to chemotherapeutic drugs .
Eigenschaften
IUPAC Name |
2-[4-[4-[(4-hydroxy-3,5-dimethoxyphenyl)methyl]-3-(hydroxymethyl)oxolan-2-yl]-2,6-dimethoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38O13/c1-35-17-6-13(7-18(36-2)22(17)31)5-15-12-39-26(16(15)10-29)14-8-19(37-3)27(20(9-14)38-4)41-28-25(34)24(33)23(32)21(11-30)40-28/h6-9,15-16,21,23-26,28-34H,5,10-12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSPNTYPNEPEMIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)CC2COC(C2CO)C3=CC(=C(C(=C3)OC)OC4C(C(C(C(O4)CO)O)O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
582.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







